Cas no 2228667-50-1 (tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate)

tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamateは、有機合成中間体として重要な化合物です。この化合物は、アミン基とカルバメート保護基を有しており、医薬品や生物活性分子の合成において高い有用性を示します。5-メチルピリジン-3-イル基を有するため、特異的な分子設計が可能であり、創薬研究におけるキー中間体として利用されます。tert-ブトキシカルボニル(Boc)保護基を有することで、アミン部位の選択的反応が可能となり、多段階合成における高い安定性と反応性を兼ね備えています。

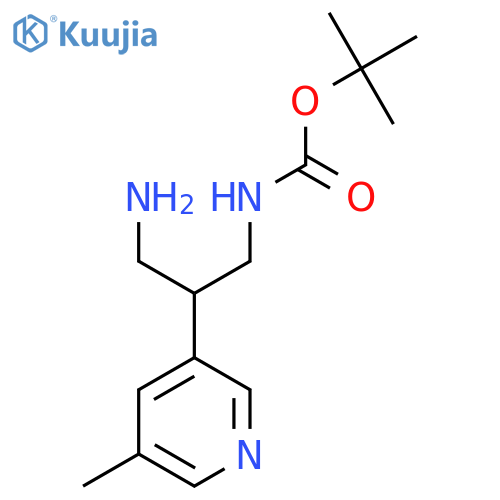

2228667-50-1 structure

商品名:tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate

tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate

- EN300-1881255

- 2228667-50-1

- tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate

-

- インチ: 1S/C14H23N3O2/c1-10-5-11(8-16-7-10)12(6-15)9-17-13(18)19-14(2,3)4/h5,7-8,12H,6,9,15H2,1-4H3,(H,17,18)

- InChIKey: KKSDGQPITWLWTP-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CN)C1C=NC=C(C)C=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 265.17902698g/mol

- どういたいしつりょう: 265.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 77.2Ų

tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1881255-0.5g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1881255-5g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1881255-1.0g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1881255-0.1g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1881255-0.25g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 0.25g |

$1300.0 | 2023-09-18 | ||

| Enamine | EN300-1881255-10.0g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1881255-0.05g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1881255-2.5g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1881255-1g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 1g |

$1414.0 | 2023-09-18 | ||

| Enamine | EN300-1881255-5.0g |

tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |

2228667-50-1 | 5g |

$4102.0 | 2023-06-03 |

tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2228667-50-1 (tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量